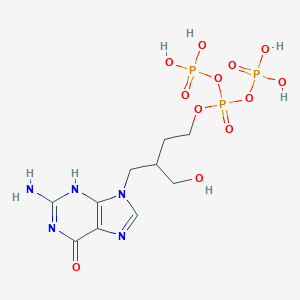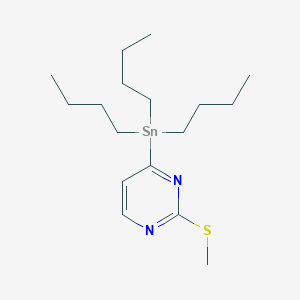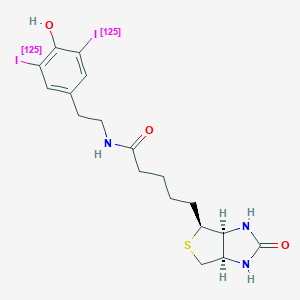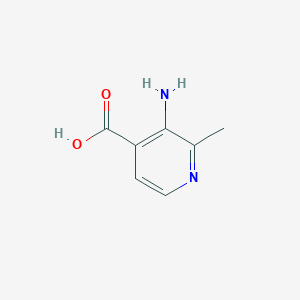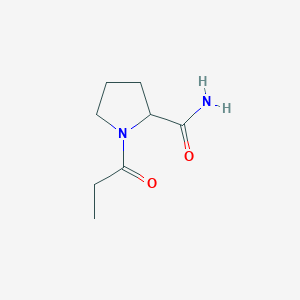
1-Propionylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionylpyrrolidine-2-carboxamide, also known as Pyrrolidinyl Valerophenone or PVP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been widely used as a stimulant and psychoactive substance. PVP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse health effects. Despite these risks, PVP has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology.
Mécanisme D'action
PVP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for its stimulant properties and its potential for abuse and addiction. PVP has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to tissue damage and organ failure. PVP has been shown to have neurotoxic effects, particularly in the dopaminergic system, which may contribute to its potential for addiction and other adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
PVP has several advantages for use in laboratory experiments, including its well-established synthesis method and its ability to act as a dopamine reuptake inhibitor. However, its potential for abuse and addiction, as well as its adverse health effects, limit its use in clinical and research settings.
Orientations Futures
There are several future directions for research on PVP, including the development of new synthesis methods that may reduce its potential for abuse and addiction. Additionally, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Finally, research is needed to develop effective treatments for PVP addiction and other adverse health effects associated with its use.
Méthodes De Synthèse
PVP is synthesized by the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure PVP. This synthesis method has been well-established and is widely used in the production of PVP for research purposes.
Applications De Recherche Scientifique
PVP has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action has been linked to its stimulant properties and its potential for abuse and addiction.
PVP has also been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, due to its high potential for abuse and addiction, its clinical use has been limited.
Propriétés
Numéro CAS |
122000-62-8 |
|---|---|
Nom du produit |
1-Propionylpyrrolidine-2-carboxamide |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) |
Clé InChI |
MYHAGSBBAMIZGD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C(=O)N |
SMILES canonique |
CCC(=O)N1CCCC1C(=O)N |
Synonymes |
2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



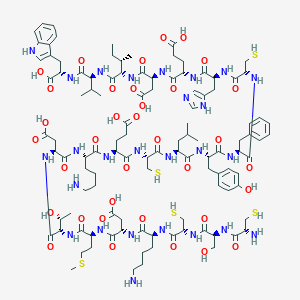
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
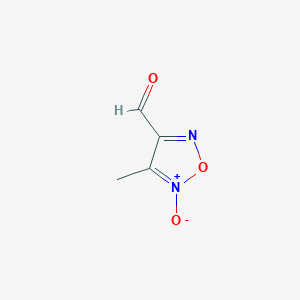
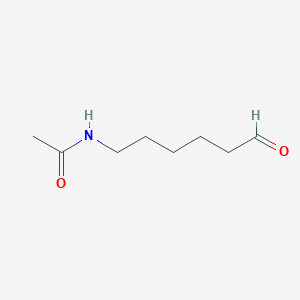
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)

